molecular formula C14H17BrN4O2S2 B6503030 5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1396714-14-9

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B6503030
CAS No.: 1396714-14-9
M. Wt: 417.3 g/mol
InChI Key: WVYNGDUWGXZKPV-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyrazine ring, a piperidine ring, and a thiophene sulfonamide group

Biochemical Analysis

Biochemical Properties

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can alter the biochemical pathways and influence the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, indicating the importance of temporal dynamics in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and avoiding potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of the cell, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Properties

IUPAC Name

5-bromo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S2/c15-12-1-2-14(22-12)23(20,21)18-9-11-3-7-19(8-4-11)13-10-16-5-6-17-13/h1-2,5-6,10-11,18H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYNGDUWGXZKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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